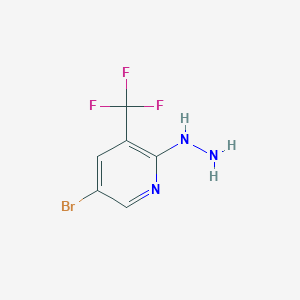

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-bromo-3-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIFBROMZAGYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856546 | |

| Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-48-8 | |

| Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethyl group (-CF3) is particularly noteworthy for its ability to enhance metabolic stability, binding affinity, and cellular permeability. When coupled with a synthetically versatile pyridine scaffold and a reactive hydrazine functionality, the resulting chemical entity, 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine, emerges as a highly valuable building block for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its potential applications in the development of targeted therapies, with a particular focus on kinase inhibition.

Compound Identification and Physicochemical Properties

CAS Number: 1374652-48-8

Molecular Formula: C₆H₅BrF₃N₃

Molecular Weight: 256.02 g/mol

This molecule possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The trifluoromethyl group on the pyridine ring acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic system and providing a lipophilic pocket-filling element. The bromine atom at the 5-position serves as a convenient handle for further functionalization through various cross-coupling reactions. The hydrazine moiety at the 2-position is a versatile nucleophile, readily participating in the formation of hydrazones, pyrazoles, and other heterocyclic systems commonly found in kinase inhibitors.

| Property | Value | Source |

| CAS Number | 1374652-48-8 | Commercially available |

| Molecular Formula | C₆H₅BrF₃N₃ | Calculated |

| Molecular Weight | 256.02 g/mol | Calculated |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General knowledge of similar compounds |

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the nucleophilic aromatic substitution (SNA) of a suitable precursor, 2-chloro-5-bromo-3-(trifluoromethyl)pyridine, with hydrazine hydrate. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro substituent at the 2-position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methods for the synthesis of similar hydrazinylpyridines.

Materials:

-

2-Chloro-5-bromo-3-(trifluoromethyl)pyridine (1.0 eq)

-

Hydrazine hydrate (excess, e.g., 5-10 eq)

-

Ethanol (or other suitable solvent like n-butanol)

-

Triethylamine (optional, as a base to scavenge HCl)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-bromo-3-(trifluoromethyl)pyridine in ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate. The reaction is typically carried out in a significant excess of hydrazine to act as both the nucleophile and the solvent, or with a more controlled stoichiometry in a solvent like ethanol. If using a stoichiometric amount of hydrazine, a non-nucleophilic base like triethylamine can be added to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the reaction temperature.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the excess solvent and hydrazine under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining hydrazine and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Causality in Experimental Design:

The choice of this compound as a starting material is driven by several key considerations:

-

Bioisosterism: The trifluoromethyl group is a well-established bioisostere for other groups like methyl or chloro, but with distinct electronic properties that can improve metabolic stability and binding affinity.

-

Scaffold Hopping and Diversification: The bromine atom allows for the exploration of a wide range of substituents through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling fine-tuning of the inhibitor's properties.

-

Privileged Structures: The hydrazine group provides a gateway to forming heterocyclic rings that are known to be "privileged structures" in kinase inhibitor design, meaning they are frequently found in potent and selective inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the development of novel therapeutic agents. Its synthesis is achievable through straightforward chemical transformations, and its unique combination of functional groups provides a rich platform for the generation of diverse chemical libraries. The potential for this scaffold to yield potent and selective kinase inhibitors, particularly targeting the JAK family, makes it a compound of significant interest for researchers in drug discovery. Future work will likely focus on the elaboration of this core structure to develop clinical candidates for the treatment of a range of diseases with unmet medical needs.

References

-

Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(6), 741. [Link]

-

Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of medicinal chemistry, 57(12), 5023–5038. [Link]

-

Norman, P. (2021). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 12(11), 1856-1863. [Link]

-

Reactome. JAK3 binds JAK3 inhibitors. [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. [Link]

-

Kalyanaraman, B. (2004). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Toxicology mechanisms and methods, 14(6), 329-336. [Link]

-

Shepard, R. M., et al. (2014). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & medicinal chemistry, 22(3), 1184–1193. [Link]

- Knowles, R. S., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & biomolecular chemistry, 5(22), 3589-3603.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Catalytic C–N and C–O bond-forming reactions using Pd-based catalysts. Chemical reviews, 116(19), 12564-12649.

-

PubChem. [5-Bromo-2-(trifluoromethyl)-3-pyridinyl]hydrazine. [Link]

- Google Patents. Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.

-

JSSCACS. Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives and their in vivo anti-convulsant activity. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Aerobic oxidative Glaser-Hay coupling of terminal alkynes catalyzed by a copper(I) complex of a ferrocene-based phosphine-triazole ligand. [Link]

-

Preprints.org. (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. [Link]

- Bhullar, K. S., et al. (2018). Kinase inhibitors: a new tool for the treatment of cancer. International journal of molecular sciences, 19(3), 847.

- Google Patents.

- O'Shea, J. J., & Plenge, R. (2012).

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

MDPI. Design and Synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

-

MDPI. Design and Study of Kinase Inhibitors. [Link]

-

MDPI. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

ResearchGate. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]

-

Circulation Research. Novel Mechanism of Action for Hydralazine. [Link]

-

CORE. NOVEL TARGETED INHIBITORS FOR JAK1 AND JAK3 TYROSINE KINASES. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubMed Central. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]

-

PubMed Central. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

The Ascendant Therapeutic Potential of Trifluoromethylpyridine Hydrazine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Strategic Imperative of Fluorination in Modern Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. When this powerful moiety is coupled with the versatile pyridine scaffold and the reactive hydrazine or hydrazone functionality, a chemical space teeming with therapeutic potential is unlocked. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of trifluoromethylpyridine hydrazine derivatives, offering a critical resource for researchers and drug development professionals navigating this exciting frontier.

I. The Trifluoromethylpyridine Hydrazine Scaffold: A Privileged Chemotype

The trifluoromethylpyridine core offers a unique electronic landscape. The electron-withdrawing nature of the trifluoromethyl group significantly modulates the pKa of the pyridine nitrogen, influencing its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The hydrazine and hydrazone moieties introduce a versatile handle for synthetic diversification and a critical pharmacophoric element, capable of participating in a wide array of biological interactions.

The general structure of trifluoromethylpyridine hydrazine derivatives allows for extensive modification at several key positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and selectivity.

II. Synthetic Strategies: Assembling the Core and its Analogs

The efficient synthesis of trifluoromethylpyridine hydrazine derivatives is paramount for exploring their structure-activity relationships (SAR). Several robust synthetic routes have been established, primarily centered around the nucleophilic substitution of a suitable leaving group on the trifluoromethylpyridine ring with hydrazine hydrate.

Core Synthesis: Preparation of 2-Hydrazino-4-(trifluoromethyl)pyridine

A prevalent method for the synthesis of the foundational building block, 2-hydrazino-4-(trifluoromethyl)pyridine, involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate.

Experimental Protocol: Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyridine [1]

-

Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add hydrazine hydrate (typically a large excess, e.g., 10-20 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the desired 2-hydrazino-4-(trifluoromethyl)pyridine, which can often be used in subsequent steps without further purification.

DOT Diagram: General Synthesis of Trifluoromethylpyridine Hydrazones

Caption: General synthetic scheme for trifluoromethylpyridine hydrazone derivatives.

III. A Spectrum of Biological Activities: From Plant Health to Human Therapeutics

Trifluoromethylpyridine hydrazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for development in agriculture and medicine.

A. Antiviral Activity: A Novel Frontier in Plant and Human Health

Recent studies have highlighted the potent antiviral properties of trifluoromethylpyridine hydrazone derivatives, particularly against plant pathogens.

A series of acyl hydrazone derivatives incorporating the trifluoromethylpyridine moiety has demonstrated outstanding in vivo antiviral efficacy against Cucumber Mosaic Virus (CMV) and Tobacco Mosaic Virus (TMV).[2] Notably, certain compounds exhibited significantly higher antiviral activity against CMV than the commercial agent ningnanmycin.[2] Mechanistic studies suggest that these compounds can enhance the activity of defense-related enzymes in plants and upregulate the expression of disease-resistance genes, thereby bolstering the plant's innate immune response.[2]

Furthermore, a series of novel anthranilic diamide derivatives containing both trifluoromethylpyridine and hydrazone moieties has been synthesized and evaluated for their antiviral activities.[3] Several of these compounds displayed curative activity against TMV at a concentration of 500 µg/mL, with one compound, 5i, showing a curative activity of up to 79.5% and an EC50 value of 75.9 µg/mL, which is significantly more potent than ningnanmycin (EC50 = 362.4 µg/mL).[3] Mechanistic investigations using transmission electron microscopy and microscale thermophoresis revealed that these active compounds exhibit a strong binding affinity to the TMV coat protein, which likely obstructs the self-assembly and proliferation of the virus particles.[3]

While much of the current research has focused on plant viruses, the observed mechanisms of action, such as the inhibition of viral RNA synthesis, suggest that these derivatives may also hold promise as therapeutics for human viral infections.[4]

Table 1: Antiviral Activity of Selected Trifluoromethylpyridine Hydrazone Derivatives against TMV

| Compound | Curative Activity (%) at 500 µg/mL | EC50 (µg/mL) | Reference |

| 5i | 79.5 | 75.9 | [3] |

| 5k | >65 | N/A | [3] |

| 5s | >65 | N/A | [3] |

| Ningnanmycin | 55.0 | 362.4 | [3] |

| Ribavirin | 37.9 | N/A | [3] |

B. Antibacterial and Antifungal Activity: Combating Microbial Resistance

The hydrazone moiety is a well-established pharmacophore in antimicrobial drug discovery.[1] When combined with the trifluoromethylpyridine scaffold, a new class of potent antimicrobial agents emerges.

Trifluoromethylpyridine hydrazone derivatives have shown superior inhibitory activity against plant bacterial diseases. For instance, compound D10 demonstrated an excellent inhibitory effect against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen that causes bacterial blight in rice, surpassing the efficacy of the commercial agent bismerthiazol.[2] Mechanistic studies, including scanning electron microscopy and fluorescence double-staining, have revealed that the antibacterial action of these compounds stems from their ability to disrupt the bacterial cell membrane.[2]

In the realm of antifungal research, while specific studies on trifluoromethylpyridine hydrazones are emerging, the broader class of hydrazone derivatives has shown significant promise. Their proposed mechanisms of action often involve the disruption of the fungal cell wall or membrane.[5] The lipophilicity conferred by the trifluoromethyl group is anticipated to enhance the ability of these compounds to penetrate the fungal cell membrane, making this a fertile area for future investigation.

Table 2: In Vitro Antibacterial Activity of a Pyrimidine Hydrazone Derivative

| Bacterial Strain | MIC (µg/mL) |

| E. coli | 12.5 |

| S. aureus | 6.25 |

| K. pneumoniae (MDR) | 12.5 |

| S. aureus (MRSA) | 3.125 |

| Ampicillin (E. coli) | 25 |

| Ampicillin (S. aureus) | 12.5 |

Note: Data for a representative s-triazine hydrazone derivative is presented to illustrate the potential of the hydrazone scaffold.[1]

C. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The trifluoromethyl group is a common feature in many approved anticancer drugs, and the hydrazone scaffold has been extensively explored for its antiproliferative properties. The combination of these two pharmacophores within a pyridine framework presents a compelling strategy for the development of novel oncology therapeutics.

Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[6] While specific IC50 values for trifluoromethylpyridine hydrazone derivatives against a wide range of cancer cell lines are still being systematically explored, related heterocyclic hydrazones have shown promising results. For example, certain hydrazone derivatives have demonstrated cytotoxic activity against HeLa cervical cancer and MCF-7 breast cancer cell lines, with IC50 values in the micromolar range.[7] One study on pyrazolopyridothiazinylacetohydrazide derivatives reported a hydrazone (GH11) with an exceptionally high cytotoxic activity, boasting IC50 values of approximately 0.5 µM against several human colon cancer cell lines.[8]

DOT Diagram: Proposed Anticancer Mechanism of Action

Caption: A potential mechanism of anticancer activity for hydrazone derivatives.

D. Insecticidal and Herbicidal Activity: Protecting Global Food Security

The trifluoromethylpyridine moiety is a key component in several commercial pesticides. The addition of a hydrazine or, more commonly, a diacylhydrazine linker has led to the development of potent insecticidal agents.

Diacylhydrazine derivatives containing a trifluoromethylpyridine scaffold have demonstrated significant insecticidal activity against various pests, including Helicoverpa armigera and Plutella xylostella.[9][10] Certain compounds have exhibited LC50 values that are comparable to or even better than the commercial insecticide tebufenozide.[9] For instance, compounds 10g, 10h, and 10w displayed LC50 values of 27.49, 23.67, and 28.90 mg/L, respectively, against P. xylostella.[9][10]

In the domain of herbicides, trifluoromethylpyridine derivatives are known to act through various mechanisms, including the inhibition of microtubule assembly.[11] While specific research on trifluoromethylpyridine hydrazine derivatives as herbicides is less prevalent, the broader class of hydrazide and hydrazonoyl derivatives has been shown to inhibit photosynthetic electron transport in plants, suggesting a potential mode of action for this chemical class.[12]

Table 3: Insecticidal Activity of Selected Diacylhydrazine Derivatives against P. xylostella

| Compound | LC50 (mg/L) | Reference |

| 10g | 27.49 | [9][10][13] |

| 10h | 23.67 | [9][10][13] |

| 10w | 28.90 | [9][10][13] |

| Tebufenozide | 37.77 | [9] |

IV. Future Directions and Concluding Remarks

The trifluoromethylpyridine hydrazine derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. The research highlighted in this guide underscores their potential in both agriculture and medicine.

Key areas for future research include:

-

Expansion of SAR studies: A more systematic exploration of the chemical space around the trifluoromethylpyridine hydrazine core is warranted to optimize potency and selectivity for various biological targets.

-

Elucidation of mechanisms of action: While some mechanisms have been proposed, further in-depth studies are needed to fully understand how these compounds exert their biological effects at the molecular level.

-

In vivo efficacy and safety profiling: Promising lead compounds identified in vitro must be rigorously evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of novel therapeutic areas: Given the diverse biological activities observed, these derivatives should be screened against a wider range of therapeutic targets, including those for neurodegenerative and inflammatory diseases.

References

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

-

Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196–215. [Link]

-

Li, Y., et al. (2024). Acyl hydrazone derivatives with trifluoromethylpyridine as potential agrochemical for controlling plant diseases. Pest Management Science, ps.8361. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

-

Wu, J., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 54. [Link]

-

Tonew, M., & Tonew, E. (1981). Mechanism of action of antiviral hetarylhydrazones in vitro. Acta virologica, 25(2), 108–114. [Link]

-

Al-Ostoot, F. H., et al. (2023). New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Archiv der Pharmazie, e2300438. [Link]

-

Šeršeň, F., et al. (2016). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules, 21(1), 89. [Link]

-

de Oliveira, R. S., et al. (2015). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 20(5), 9222–9240. [Link]

-

Al-Ostoot, F. H., et al. (2025). New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Archiv der Pharmazie, e2500041. [Link]

-

Šeršeň, F., et al. (2016). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules, 21(1), 89. [Link]

-

de Oliveira, R. S., et al. (2015). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 20(5), 9222–9240. [Link]

-

Wu, J., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 54. [Link]

-

Wang, Y., et al. (2019). Synthesis of Anthranilic Diamide Derivatives Containing Moieties of Trifluoromethylpyridine and Hydrazone as Potential Anti-Viral Agents for Plants. Journal of Agricultural and Food Chemistry, 67(51), 14136–14145. [Link]

-

Başaran, E., et al. (2022). Synthesis, Characterization and Anticancer Activities of Some Novel Hydrazone Derivatives. Cumhuriyet Science Journal, 43(3), 634-645. [Link]

-

Wu, J., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 54. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acyl hydrazone derivatives with trifluoromethylpyridine as potential agrochemical for controlling plant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. Mechanism of action of antiviral hetarylhydrazones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Trifluoromethyl-Substituted Pyridine Chemistry for Pharmaceutical and Agrochemical Innovation

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds represents a cornerstone of modern medicinal and agrochemical design. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and applications of trifluoromethyl-substituted pyridines (TFMPs). We will explore the causal relationships behind synthetic strategies, from classical building block approaches to contemporary late-stage functionalization, and elucidate how the unique electronic and steric properties of the CF₃ group modulate molecular behavior to achieve desired therapeutic and biological outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of this privileged structural motif.

The Strategic Imperative of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple methyl bioisostere; its introduction onto a pyridine ring imparts a profound and predictable transformation of the molecule's fundamental properties.[1][2] From a drug design perspective, the rationale for its use is multi-faceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3] Strategically placing a CF₃ group on a known metabolic "soft spot" can effectively block this pathway, leading to increased drug half-life and improved bioavailability.[2][3]

-

Lipophilicity Modulation: The CF₃ group is one of the most lipophilic substituents used in drug design.[2] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes and the blood-brain barrier, which is critical for targeting central nervous system disorders.[2]

-

Basicity (pKa) Reduction: The potent electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the pyridine nitrogen. This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions with ion channels.

-

Enhanced Binding Affinity: The unique conformational and electronic profile of the CF₃ group can lead to favorable interactions within a biological target's binding pocket, including dipole-dipole and orthogonal multipolar C–F···C=O interactions, thereby increasing potency.

These combined effects have made TFMPs essential components in a wide array of commercialized products, from pharmaceuticals to potent fungicides and herbicides.[1][4]

Synthetic Strategies: A Causal Analysis

The synthesis of TFMPs can be broadly categorized into two primary philosophies: the "building block" approach and "late-stage trifluoromethylation." The choice between them is dictated by factors such as the availability of starting materials, desired regiochemistry, functional group tolerance, and scalability.

The Building Block Approach: Constructing the Core

This strategy involves the synthesis of the pyridine ring from precursors that already contain the CF₃ group.[4] This method is often preferred in process chemistry and for large-scale manufacturing due to the frequent availability of simple, trifluoromethylated starting materials and the ability to construct complex substitution patterns with high regiocontrol.[4][5]

Commonly employed trifluoromethyl-containing building blocks include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Trifluoromethyl-α,β-ynones[5]

Workflow Example: Bohlmann-Rahtz Pyridine Synthesis A classic and efficient method is the Bohlmann-Rahtz heteroannulation, which condenses a CF₃-containing ketone with an enamine to form the pyridine ring.[5] This approach provides excellent control over the final substitution pattern.

Late-Stage Trifluoromethylation: Modifying the Scaffold

In medicinal chemistry, it is often necessary to introduce the CF₃ group at a late stage in a synthetic sequence, after the core pyridine scaffold has already been assembled.[6] This allows for rapid diversification of drug candidates. These methods typically involve the direct C-H trifluoromethylation or the conversion of a pre-installed functional group (e.g., a halide) to a CF₃ group.

The choice of reagent is critical and depends on the electronic nature of the pyridine ring and the desired mechanism (nucleophilic, electrophilic, or radical).

Key Reagent Classes:

-

Nucleophilic Reagents (for electron-deficient pyridines): The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of the trifluoromethyl anion ("CF₃⁻") equivalent.[7][8] It is typically activated by a fluoride source to trifluoromethylate carbonyls or electron-poor heteroaromatics.[7][8]

-

Electrophilic Reagents (for electron-rich pyridines): Togni and Umemoto reagents are hypervalent iodine and sulfonium salt-based compounds, respectively, that act as sources of an electrophilic trifluoromethyl group ("CF₃⁺").[9][10] They are highly effective for the trifluoromethylation of a wide range of nucleophiles, including phenols, anilines, and electron-rich heterocycles.[9]

-

Radical Reagents: Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or the use of CF₃I can generate the trifluoromethyl radical (•CF₃) under oxidative or photoredox conditions.[11][12] Radical trifluoromethylation is particularly powerful for the direct C-H functionalization of heterocycles, although controlling regioselectivity can be challenging.[13][14]

Physicochemical Properties: A Quantitative Perspective

The introduction of a CF₃ group dramatically alters the electronic landscape of the pyridine ring. Its strong inductive (-I) effect withdraws electron density, which has a profound impact on the molecule's pKa and lipophilicity (LogP).

| Compound | pKa (Conjugate Acid) | cLogP | Rationale for Change |

| Pyridine | ~5.2 | ~0.7 | Baseline reference. |

| 2-(Trifluoromethyl)pyridine | ~0.5 | ~1.8 | Strong -I effect adjacent to the nitrogen drastically reduces electron density and basicity. |

| 3-(Trifluoromethyl)pyridine | ~3.0 | ~1.8 | -I effect is attenuated by distance but still significantly lowers basicity compared to pyridine. |

| 4-(Trifluoromethyl)pyridine | ~1.8 | ~1.8 | Strong -I and resonance (-M) effects combine to pull electron density from the nitrogen, severely reducing basicity. |

Data are approximate values compiled from various sources for illustrative purposes.

Field-Proven Insights:

-

pKa: The pKa is the pH at which a compound is 50% ionized.[15] Lowering the pKa of the pyridine nitrogen below physiological pH (~7.4) ensures the compound remains largely in its neutral, more membrane-permeable form. This is a critical consideration for oral bioavailability.

-

LogP: LogP is the partition coefficient between octanol and water, a measure of lipophilicity.[15] The significant increase in LogP upon CF₃ substitution enhances membrane permeability but must be balanced to avoid poor aqueous solubility and potential off-target toxicity.[16]

Applications in Drug Development

The unique properties of TFMPs have led to their incorporation into numerous FDA-approved drugs. The CF₃-pyridine moiety is often central to the drug's efficacy and pharmacokinetic profile.

Case Study: Sorafenib Sorafenib is a multi-kinase inhibitor used in the treatment of liver and kidney cancer.[17] Its structure features a 4-chloro-3-(trifluoromethyl)phenyl group linked to a pyridine-2-carboxamide. The trifluoromethyl group in this context contributes to the molecule's metabolic stability and provides crucial binding interactions within the kinase active site.[2]

Other Notable Examples:

-

Berotralstat: A plasma kallikrein inhibitor for treating hereditary angioedema, which contains a trifluoromethylpyrazole moiety.[17][18]

-

Enasidenib: An IDH2 inhibitor for acute myeloid leukemia that features two distinct trifluoromethylpyridine rings, which are critical for binding.[18]

-

Pifeltro (Doravirine): An HIV-1 medication that contains a trifluoromethylated pyridone, synthesized via a multi-step process that installs the CF₃ group early.[19]

Experimental Protocol: Radical C-H Trifluoromethylation

This protocol provides a representative, step-by-step methodology for the direct trifluoromethylation of an electron-deficient pyridine using a radical-based approach.

Objective: To synthesize 2-(trifluoromethyl)-4-cyanopyridine from 4-cyanopyridine.

Materials:

-

4-Cyanopyridine (1.0 mmol)

-

Sodium trifluoromethanesulfinate (Langlois' reagent, 1.5 mmol)

-

tert-Butyl hydroperoxide (70% in water, 3.0 mmol)

-

Acetonitrile/Water (1:1 v/v, 10 mL)

-

Round-bottom flask (25 mL) with magnetic stir bar

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Reaction Setup: To the round-bottom flask, add 4-cyanopyridine (104 mg, 1.0 mmol) and sodium trifluoromethanesulfinate (234 mg, 1.5 mmol).

-

Solvent Addition: Add the acetonitrile/water solvent mixture (10 mL) and begin vigorous stirring.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to remove oxygen, which can interfere with radical reactions.

-

Initiation: From a process chemistry standpoint, the controlled addition of the oxidant is critical to manage the exotherm and reaction rate. Slowly add tert-butyl hydroperoxide (0.39 mL, 3.0 mmol) to the stirring mixture at room temperature over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to decompose any remaining peroxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-(trifluoromethyl)-4-cyanopyridine.

Self-Validation: The success of this protocol is validated by characterization of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry, confirming the regioselective installation of the CF₃ group at the C2 position, which is the innately reactive site for radical attack on this electron-deficient pyridine.[13]

Conclusion

Trifluoromethyl-substituted pyridines are a validated and powerful class of compounds in modern chemistry.[1] A deep understanding of the causal link between the CF₃ group's properties and its effect on molecular behavior is paramount. By carefully selecting between building block and late-stage functionalization strategies, and by quantitatively considering the impact on pKa, lipophilicity, and metabolic stability, researchers can rationally design and synthesize novel TFMP derivatives. These molecules will undoubtedly continue to enrich the pipelines of the pharmaceutical and agrochemical industries, leading to the development of next-generation therapeutics and crop protection agents.[1][4]

References

-

Title: Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates Source: Taylor & Francis Online URL: [Link]

-

Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]

-

Title: Trifluoromethyltrimethylsilane - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central (PMC) URL: [Link]

-

Title: Radical trifluoromethylation using the Umemoto's reagents and Togni's... Source: ResearchGate URL: [Link]

-

Title: Trifluoromethylpyridine Intermediates: Building Blocks for Tomorrow's Innovations Source: Syngene URL: [Link]

-

Title: Recent advances in transition-metal-free trifluoromethylation with Togni's reagents Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation Source: ChemRxiv URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

-

Title: Innate C-H trifluoromethylation of heterocycles Source: PNAS URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC - PubMed Central URL: [Link]

-

Title: A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes Source: ACS Publications URL: [Link]

-

Title: Togni reagent II - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Trifluoromethylation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Source: ResearchGate URL: [Link]

-

Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: IRIS UniPA URL: [Link]

-

Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties Source: Michael Green URL: [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 8. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 9. Togni reagent II - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. iris.unipa.it [iris.unipa.it]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine

Introduction: The Strategic Importance of Trifluoromethylpyridinyl Hydrazones

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity and electron-withdrawing properties that can profoundly influence the pharmacological profile of a molecule. The pyridine ring, a privileged scaffold in numerous approved drugs, provides a versatile framework for introducing diverse functionalities.

This document provides a comprehensive guide to the experimental procedure for the condensation reaction of 1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine with various aldehydes and ketones to form the corresponding hydrazones. These resulting trifluoromethylpyridinyl hydrazones are valuable intermediates in the synthesis of a wide array of more complex heterocyclic systems, including pyrazoles and other pharmacologically relevant structures. The presence of the bromine atom on the pyridine ring also offers a convenient handle for further functionalization through cross-coupling reactions, expanding the synthetic utility of these compounds.

This application note is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. It aims to provide not only a detailed, step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Reaction Mechanism and Rationale

The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages, typically under acidic catalysis.

dot digraph "Hydrazone Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ondot Caption: General mechanism of acid-catalyzed hydrazone formation.

-

Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The lone pair of electrons on the terminal nitrogen of the hydrazine then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration. One of the hydroxyl protons is protonated by the acid catalyst, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen then pushes out the water molecule, forming a C=N double bond. Finally, a proton is removed from the nitrogen atom to regenerate the acid catalyst and yield the stable hydrazone product.

The presence of the electron-withdrawing trifluoromethyl and bromo groups on the pyridine ring of this compound decreases the nucleophilicity of the hydrazine nitrogen atoms. Consequently, acidic catalysis is often beneficial, and in some cases necessary, to activate the carbonyl group of the aldehyde or ketone and facilitate the initial nucleophilic attack.[1][2]

Experimental Protocols

Materials and Equipment

-

This compound

-

Selected aldehyde or ketone (e.g., 4-nitrobenzaldehyde, benzaldehyde, acetophenone)

-

Anhydrous ethanol or methanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Safety Precautions

-

This compound: This compound should be handled with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Trifluoromethylated Pyridine Derivatives: These compounds can be toxic and should be handled in a well-ventilated fume hood.[3][4][5] Upon combustion, they may produce hazardous gases such as hydrogen fluoride and nitrogen oxides.[4]

-

Hydrazines: Hydrazine derivatives are often toxic and potential carcinogens. Handle with appropriate caution and avoid exposure.

-

Solvents: Ethanol and methanol are flammable. Keep away from open flames and other ignition sources.

-

Acids: Glacial acetic acid is corrosive. Handle with care and avoid contact with skin and eyes.

General Procedure for the Synthesis of Pyridinyl Hydrazones

This procedure is a general guideline and may require optimization for specific substrates. A similar procedure has been successfully employed for the synthesis of hydrazones from the closely related 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine.[6]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as anhydrous ethanol or methanol (approximately 10-20 mL per gram of hydrazine).

-

Addition of Aldehyde/Ketone: To this solution, add the desired aldehyde or ketone (1.0-1.1 eq.). If the carbonyl compound is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The use of an acid catalyst is recommended to promote the reaction, especially with less reactive ketones or the electron-deficient hydrazine.[1][2]

-

Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand. The reaction is considered complete when the starting hydrazine spot is no longer visible on the TLC plate. Reaction times can vary from 1 to 6 hours depending on the reactivity of the carbonyl compound.

-

Work-up and Isolation:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

For many aromatic aldehydes, the hydrazone product will precipitate out of the solution upon cooling.

-

If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.[7]

-

If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel.

-

-

Drying: Dry the purified product under vacuum to obtain the final hydrazone.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ondot Caption: Workflow for the synthesis of pyridinyl hydrazones.

Data Presentation: Reaction Scope and Characterization

The versatility of this protocol can be demonstrated by reacting this compound with a range of aldehydes and ketones possessing different electronic properties.

| Entry | Aldehyde/Ketone | Product Structure | Expected Yield (%) |

| 1 | 4-Nitrobenzaldehyde | >90 | |

| 2 | Benzaldehyde | 85-95 | |

| 3 | 4-Methoxybenzaldehyde | 80-90 | |

| 4 | Acetophenone | 70-80 |

Table 1: Scope of the Condensation Reaction

Characterization Data

The synthesized hydrazones should be thoroughly characterized to confirm their structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the imine proton (-CH=N-) typically in the range of δ 8.0-8.5 ppm for aldehyde-derived hydrazones. The NH proton often appears as a broad singlet at lower field (δ 10-12 ppm). The aromatic protons of the pyridine and the phenyl ring will show signals in the aromatic region (δ 7.0-9.0 ppm).

- ¹³C NMR: The imine carbon (-C=N-) signal is typically observed in the range of δ 140-160 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

- ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

2. Infrared (IR) Spectroscopy:

- The disappearance of the C=O stretching band of the starting aldehyde/ketone (typically around 1680-1720 cm⁻¹).

- The appearance of a C=N stretching vibration for the hydrazone, typically in the range of 1580-1650 cm⁻¹.[8]

- An N-H stretching band around 3200-3400 cm⁻¹.

3. Mass Spectrometry (MS):

- The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.

Conclusion

The condensation reaction of this compound with aldehydes and ketones provides an efficient and versatile route to a range of novel trifluoromethylpyridinyl hydrazones. These compounds are valuable building blocks for the synthesis of more complex, biologically active molecules. The provided protocol, along with the mechanistic insights and characterization guidelines, offers a solid foundation for researchers to successfully synthesize and characterize these important chemical entities. As with any chemical synthesis, careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

-

Vargas, D. F., Romero, B. S., Kaufman, T. S., & Larghi, E. L. (2020). On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Chemistry Proceedings, 3(1), 82. [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & Al-Amshany, Z. M. (2023). Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. Scientific Reports, 13(1), 12345. [Link]

-

Al-Ghamdi, A. M., Al-Otaibi, A. M., Al-Wahaibi, L. H., & Al-Amshany, Z. M. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, 19, 1-16. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3-(trifluoromethyl)pyridine, 98+%. [Link]

-

Singh, R. P., & Kumar, A. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSSCACS. [Link]

-

Babalola, S. A., Idris, A. Y., Sani, Y. M., & Oshoma, C. E. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery, 16(36), e1dd1136. [Link]

-

Kinetics studies with structurally varied aldehydes and ketones in aqueous buffer at pH 7.4 reveal that carbonyl compounds with neighboring acid/base groups form hydrazones at accelerated rates. (n.d.). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. jsscacs.edu.in [jsscacs.edu.in]

- 7. discoveryjournals.org [discoveryjournals.org]

- 8. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine as an Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylpyridyl Hydrazines in Modern Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to the exploration of complex molecular scaffolds. Among these, the trifluoromethylpyridine moiety has emerged as a cornerstone in the design of novel insecticides and other crop protection agents. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity to biological targets, make it a highly desirable feature in modern agrochemical discovery.[1]

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine is a key heterocyclic building block that serves as a pivotal intermediate in the synthesis of a new generation of potent insecticides. Its strategic importance lies in its ability to be transformed into N-pyridylpyrazole carboxamides, a class of agrochemicals that includes highly successful products like chlorantraniliprole and cyantraniliprole. These compounds exhibit exceptional insecticidal activity against a broad spectrum of chewing pests, primarily by targeting the insect ryanodine receptor (RyR).[2] This application note provides a comprehensive guide to the use of this compound in the synthesis of such agrochemicals, detailing the underlying chemical principles, step-by-step protocols, and the biological mode of action of the resulting products.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1261441-51-3 | |

| Molecular Formula | C₆H₅BrF₃N₃ | [3] |

| Molecular Weight | 256.02 g/mol | [3][4] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in many organic solvents | General knowledge |

General Synthetic Strategy: From Pyridylhydrazine to N-Pyridylpyrazole Carboxamide Insecticides

The overall synthetic strategy involves a two-stage process. The first stage focuses on the construction of the pyrazole-5-carboxylic acid core via cyclization of the pyridylhydrazine with a suitable C3 synthon. The second stage involves the amide coupling of the pyrazole carboxylic acid with a specific anthranilamide derivative to yield the final insecticidal molecule.

Caption: General workflow for the synthesis of N-pyridylpyrazole carboxamide insecticides.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes for analogous compounds and have been adapted for the use of this compound. Researchers should always perform their own risk assessments and optimization studies.

Protocol 1: Synthesis of 3-Bromo-1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This multi-step protocol details the construction of the key pyrazole carboxylic acid intermediate.

Step 1a: Cyclization with Diethyl Maleate

This step forms the initial pyrazolidinone ring structure. The reaction is a condensation between the hydrazine and the diester.

-

Reagents and Materials:

-

This compound

-

Diethyl maleate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add this compound.

-

To this mixture, add diethyl maleate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

-

Causality behind Experimental Choices:

-

Sodium ethoxide: A strong base is required to deprotonate the hydrazine, increasing its nucleophilicity for the initial attack on the diethyl maleate.

-

Anhydrous ethanol: The reaction is sensitive to water, which can hydrolyze the sodium ethoxide and the ester functionalities.

-

Reflux: The increased temperature accelerates the rate of reaction for this condensation.

Step 1b: Bromination of the Pyrazolidinone Intermediate

This step introduces a bromine atom at a key position on the pyrazole ring, which is crucial for the biological activity of the final product.

-

Reagents and Materials:

-

Pyrazolidinone intermediate from Step 1a

-

Phosphorus oxybromide (POBr₃)

-

Acetonitrile

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Dissolve the pyrazolidinone intermediate in acetonitrile.

-

Carefully add phosphorus oxybromide to the solution.

-

Heat the reaction mixture to reflux and maintain until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and carefully quench with water or ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality behind Experimental Choices:

-

Phosphorus oxybromide: A powerful brominating agent suitable for this transformation.

-

Acetonitrile: A polar aprotic solvent that is relatively inert under the reaction conditions.

Step 1c: Oxidation to the Pyrazole

This step aromatizes the pyrazoline ring to the more stable pyrazole.

-

Reagents and Materials:

-

Brominated intermediate from Step 1b

-

Potassium persulfate (K₂S₂O₈)

-

Sulfuric acid (catalytic amount)

-

Acetonitrile

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the brominated intermediate in acetonitrile.

-

Add potassium persulfate and a catalytic amount of sulfuric acid.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Causality behind Experimental Choices:

-

Potassium persulfate: A strong oxidizing agent capable of effecting the dehydrogenation of the pyrazoline ring.

-

Sulfuric acid: Acts as a catalyst to facilitate the oxidation process.

Step 1d: Hydrolysis to the Carboxylic Acid

The final step in the synthesis of the intermediate is the hydrolysis of the ester group to the carboxylic acid.

-

Reagents and Materials:

-

Ester intermediate from Step 1c

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol/Water or THF/Water solvent system

-

Hydrochloric acid (HCl) for acidification

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the ester intermediate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Causality behind Experimental Choices:

-

Sodium hydroxide: A strong base that readily saponifies the ester to the corresponding carboxylate salt.

-

Acidification: Protonation of the carboxylate salt is necessary to precipitate the free carboxylic acid, which is typically a solid.

Protocol 2: Amide Coupling to Form the Final Agrochemical

This protocol describes the formation of the amide bond between the pyrazole carboxylic acid and an appropriate anthranilamide, exemplified by 2-amino-5-chloro-N,3-dimethylbenzamide, to yield a molecule analogous to chlorantraniliprole.

-

Reagents and Materials:

-

3-Bromo-1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

-

2-Amino-5-chloro-N,3-dimethylbenzamide

-

Methanesulfonyl chloride (MsCl) or Oxalyl chloride

-

A tertiary amine base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend the pyrazole carboxylic acid in the anhydrous solvent.

-

Add the tertiary amine base and cool the mixture in an ice bath.

-

Slowly add methanesulfonyl chloride or oxalyl chloride to activate the carboxylic acid. Stir the mixture at low temperature for a short period.

-

In a separate flask, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide in the same anhydrous solvent.

-

Add the solution of the aniline derivative to the activated carboxylic acid mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution, a dilute base solution (e.g., sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Causality behind Experimental Choices:

-

Methanesulfonyl chloride/Oxalyl chloride: These reagents convert the carboxylic acid into a more reactive species (a mixed anhydride or an acid chloride, respectively), which is readily attacked by the amino group of the anthranilamide.

-

Tertiary amine base: Acts as a scavenger for the HCl or methanesulfonic acid byproduct generated during the activation step.

-

Anhydrous and inert conditions: The activated carboxylic acid species are sensitive to moisture and can be hydrolyzed back to the starting material.

Caption: Detailed experimental workflow for the synthesis of a target agrochemical.

Mechanism of Action: Targeting the Insect Ryanodine Receptor

The N-pyridylpyrazole carboxamides synthesized from this compound are potent modulators of the insect ryanodine receptor (RyR).[2] The RyR is a large ion channel located on the sarcoplasmic reticulum of muscle cells and is responsible for regulating the release of intracellular calcium (Ca²⁺) stores, which is essential for muscle contraction.[5]

These insecticides bind to a specific site on the insect RyR, causing the channel to remain in an open state. This leads to an uncontrolled and continuous leakage of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[1] The resulting depletion of intracellular Ca²⁺ stores and sustained high levels of cytoplasmic Ca²⁺ disrupt normal muscle function, leading to rapid feeding cessation, paralysis, and ultimately, the death of the insect pest.[1]

A key advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts. This selectivity is a crucial factor in their favorable safety profile for non-target organisms, including humans.[2]

Caption: Signaling pathway of N-pyridylpyrazole carboxamide insecticides.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of advanced agrochemicals. The protocols and principles outlined in this application note provide a solid foundation for researchers in the field of crop protection to utilize this building block in the development of novel, potent, and selective insecticides. The unique mode of action of the resulting N-pyridylpyrazole carboxamides, coupled with their favorable safety profile, underscores the continued importance of trifluoromethylpyridyl hydrazine chemistry in addressing the global challenges of food security and sustainable agriculture.

References

- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Google Patents.

-

Insecticide mode of action: Return of the ryanodine receptor. (2006). Pest Management Science, 62(8), 690-692. Retrieved January 23, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 1-18. Retrieved January 23, 2026, from [Link]

-

Ryanodine Receptor as Insecticide Target. (2021). Current Medicinal Chemistry, 28(30), 6184-6196. Retrieved January 23, 2026, from [Link]

-

Ryanodine Receptors for Drugs and Insecticides: An Overview. (2022). Molecules, 27(19), 6268. Retrieved January 23, 2026, from [Link]

-

[5-Bromo-2-(trifluoromethyl)-3-pyridinyl]hydrazine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1227516-61-1|5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. [5-Bromo-2-(trifluoromethyl)-3-pyridinyl]hydrazine | C6H5BrF3N3 | CID 164546331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in Reactions with 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine

Welcome to the technical support center for 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but electronically complex building block. The unique substitution pattern of this reagent—featuring a bromine atom for subsequent cross-coupling and a strongly electron-withdrawing trifluoromethyl group—makes it highly valuable in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] However, these same features contribute to specific challenges in reaction handling, stability, and yield optimization.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and maximize the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Troubleshooting

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is the most frequently reported issue and typically stems from one of three areas: reagent stability, suboptimal reaction conditions, or competing side reactions. The pyridine ring is highly electron-deficient due to the trifluoromethyl group, making it susceptible to nucleophilic attack and potential degradation under harsh conditions.[1] Furthermore, trifluoromethyl-substituted hydrazines can exhibit inherent instability.[3]

Initial Diagnostic Steps:

-

Assess Reagent Purity: Confirm the purity of your starting hydrazine, especially if the container has been opened multiple times. Consider running a quick NMR or LC-MS.

-

Lower the Temperature: Many side reactions and degradation pathways have a higher activation energy than the desired reaction. Running the reaction at a lower temperature, even if it requires a longer reaction time, is often the single most effective change.

-

Control Stoichiometry: Use a precise stoichiometry. An excess of either the hydrazine or the coupling partner can promote specific side reactions.[4]

-

Monitor Vigorously: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction at regular intervals (e.g., every 30 minutes) to identify the point of maximum product formation before degradation or side reactions begin to dominate.[5]

Q2: I'm observing a significant, difficult-to-remove impurity. What is it likely to be?

In reactions with carbonyl compounds (aldehydes or ketones), the most common major byproduct is an azine . This occurs when one molecule of hydrazine reacts with two equivalents of the carbonyl compound.[4] This is especially prevalent if the carbonyl substrate is added too quickly or if it is used in excess.

Another possibility, particularly under basic or high-temperature conditions, is the formation of decomposition products from the pyridine ring itself. The electron-deficient nature of the ring makes it sensitive.

Q3: My starting hydrazine seems to disappear or degrade, even with minimal product formation. How can I improve its stability?

The stability of trifluoromethylhydrazines can be poor, especially in solution and at elevated temperatures.[3] Decomposition can occur via the elimination of HF or other pathways.

Key Strategies to Enhance Stability:

-

Inert Atmosphere: Always handle the reagent and run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

-

Temperature Control: Prepare solutions of the hydrazine at low temperatures (0–5 °C) and add them slowly to the reaction mixture.[6] Avoid heating solutions of the hydrazine in isolation.

-

pH Control: The stability of hydrazines is pH-dependent. While reactions like hydrazone formation are often acid-catalyzed, strong acidic or basic conditions can accelerate decomposition. A mild acidic catalyst (e.g., acetic acid) is often preferable to strong mineral acids.

Q4: What are the critical safety precautions for handling this class of compounds?

Both hydrazine derivatives and halogenated pyridines require careful handling.

-

Toxicity: Hydrazines as a class are toxic, potential carcinogens, and skin sensitizers.[7][8] The target compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[9][10]

-

Handling: Always work in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Disposal: Dispose of all waste containing this reagent according to your institution's hazardous waste protocols.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-oriented solutions for specific experimental challenges.

Guide 1: Improving Yield in Heterocycle Synthesis (e.g., Pyrazole Formation)

A primary application of this reagent is the synthesis of substituted pyrazoles via condensation with a 1,3-dicarbonyl equivalent. Low yields are often traced to regioselectivity issues, incomplete cyclization, or degradation.

Problem: Low yield (<50%) and/or formation of multiple products in the reaction with an unsymmetrical 1,3-dicarbonyl compound.

Causality Analysis: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The trifluoromethyl group significantly influences the nucleophilicity of the two nitrogen atoms in the hydrazine moiety. The nitrogen attached to the pyridine ring (N1) is less nucleophilic due to resonance delocalization and the inductive effect of the ring. The terminal nitrogen (N2) is therefore the more likely site of initial nucleophilic attack on the carbonyl. However, reaction conditions can heavily influence the rates of competing pathways.

Optimized Protocol & Key Parameters

A robust approach involves a two-step, one-pot procedure where the initial hydrazone formation is controlled before driving the cyclization.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask under an Argon atmosphere, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., Ethanol or Isopropanol). Cool the mixture to 0 °C in an ice bath.[6]

-

Hydrazine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the same cold solvent. Add this solution dropwise to the stirred dicarbonyl solution over 15-20 minutes.

-

Hydrazone Formation: Add a catalytic amount of glacial acetic acid (0.1 eq). Allow the reaction to stir at 0-5 °C for 1 hour, monitoring the consumption of the starting materials by TLC.[5]